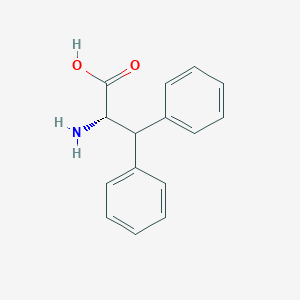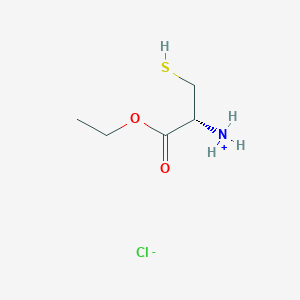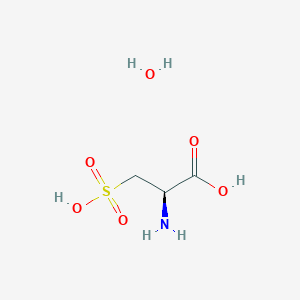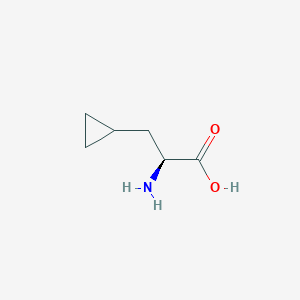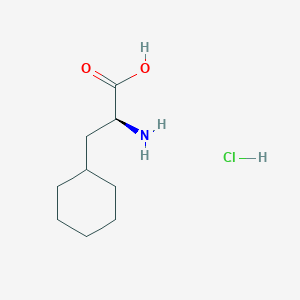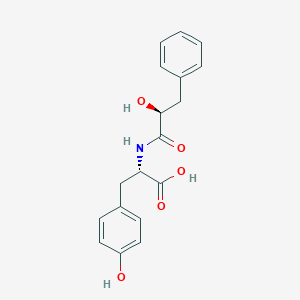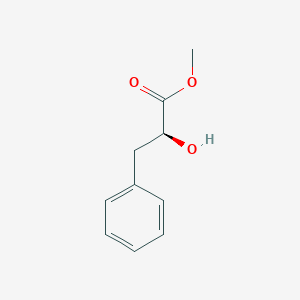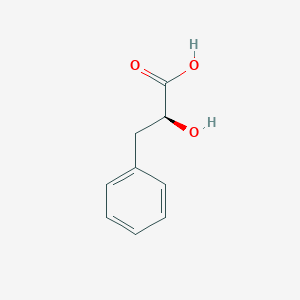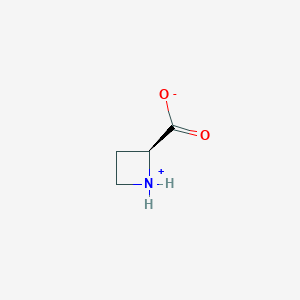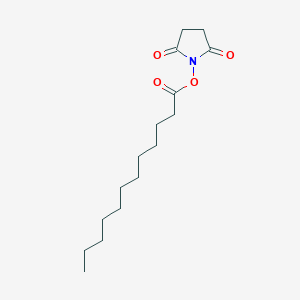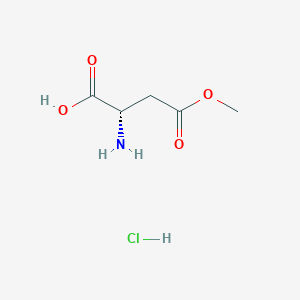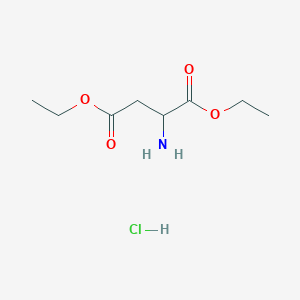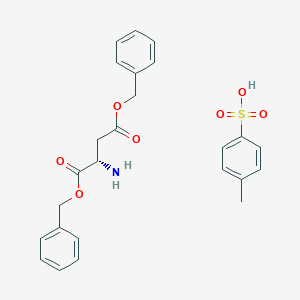
Procysteine
Übersicht
Beschreibung
Procysteine is a prodrug form of cysteine that is metabolized to cysteine intracellularly and has antioxidant activity . It is a precursor to glutathione (GSH), which is an important antioxidant in plants, animals, and fungi .
Synthesis Analysis
The synthesis of Procysteine is related to the biosynthesis of cysteine. Cysteine biosynthesis involves the integration of nitrogen and sulphur metabolism . Nutrients such as nitrate and sulphate act as signals; they trigger molecular mechanisms that modify biosynthetic pathways and thereby have a profound impact on metabolite fluxes .
Molecular Structure Analysis
The molecular structure of Procysteine can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and molecular dynamics simulations .
Chemical Reactions Analysis
The chemical reactions involving Procysteine can be analyzed using volumetric chemical analysis, which involves the use of titration methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of Procysteine can be analyzed using various techniques relevant in high-throughput biomaterials research . The molecular formula of Procysteine is C4H5NO3S and its molecular weight is 147.15 .
Wissenschaftliche Forschungsanwendungen
1. Treatment of Acinetobacter Pneumonia in Hyperoxic Conditions
- Methods of Application : Acinetobacter was administered intranasally to BALB/c mice kept in hyperoxic conditions. The effects of procysteine on survival rates, lung bacterial burdens, and the phagocytic activities of alveolar macrophages were evaluated .
- Results : Procysteine treatment significantly improved survival (60% survival on day 7). It decreased the lung bacterial burden on days 2 and 3. Improved uptake of FITC-labelled beads by alveolar macrophages from mice treated with procysteine and kept in hyperoxic conditions was noted .
2. Treatment of Acute Respiratory Distress Syndrome (ARDS)
- Summary of Application : Procysteine was used in a trial to determine the levels of glutathione and cysteine in patients with ARDS and examine the effect of treatment with N-acetylcysteine (NAC) and Procysteine on these levels and on common physiologic abnormalities, and organ dysfunction associated with ARDS .
- Methods of Application : Patients with ARDS requiring mechanical ventilation were given IV infusion, every 8 h for 10 days, of one of the following: NAC (70 mglkg), Procysteine (63 mglkg), or placebo .
3. Skincare
- Summary of Application : Procysteine is often infused into skincare formulations as a way to equip a product with antioxidant protection .
- Methods of Application : Procysteine is applied topically as part of skincare products .
- Results : By effectively reducing oxidative stress, topical application of procysteine can help maintain skin quality and appearance .
4. Aging-associated changes in hepatic GSH and SMase
- Summary of Application : Procysteine was used to study its effect on aging-associated changes in hepatic GSH and SMase. The study aimed to understand the role of Procysteine in the regulation of smpd3, a gene involved in sphingomyelin metabolism .
- Methods of Application : Young and aged mice were placed on a diet that either lacked sulfur-containing amino acids (SAAs) or had 0.5% OTC (a form of Procysteine) for 4 weeks .
5. Antioxidant in Skincare
- Summary of Application : Procysteine is a more stable version of cysteine that serves as the building block for the antioxidant glutathione. Due to its water-soluble property, procysteine is often infused into skincare formulations as a way to equip a product with antioxidant protection .
- Methods of Application : Procysteine is applied topically as part of skincare products .
- Results : By effectively reducing oxidative stress, topical application of procysteine can help maintain skin quality and appearance .
6. Regulation of Smpd3
- Summary of Application : Procysteine was used to study its effect on the regulation of smpd3, a gene involved in sphingomyelin metabolism .
- Methods of Application : Young and aged mice were placed on a diet that either lacked sulfur-containing amino acids (SAAs) or had 0.5% OTC (a form of Procysteine) for 4 weeks .
Safety And Hazards
Zukünftige Richtungen
The future directions of Procysteine research could involve further studies on its antioxidant activity and its potential benefits for aging-related declines in glutathione levels . Additionally, more research could be conducted to understand its mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLMGCPTLHPWPY-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318247 | |
| Record name | Procysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Procysteine | |
CAS RN |
19771-63-2 | |
| Record name | Procysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19771-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxothiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019771632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxothiazolidinecarboxylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Procysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXOTHIAZOLIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7063P804E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



